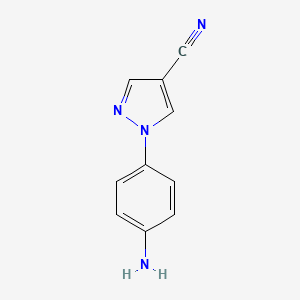
(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” is a type of chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as antibacterial, antimalarial, anti-inflammatory, antitumor, and antituberculosis activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related fluorinated chalcone “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis typically involves the reaction of appropriate phenyl rings with a prop-2-en-1-one spacer .
Molecular Structure Analysis
The molecular structure of this compound involves a 3-bromophenyl ring and a 4-fluorophenyl ring linked via a prop-2-en-1-one spacer . The molecule adopts an E configuration . The dihedral angle between the two benzene rings is typically small, indicating that the molecule is approximately planar .
Applications De Recherche Scientifique
Quantum Chemical Investigations
The compound's molecular structure has been synthesized and analyzed using quantum chemical methods, revealing its physical characteristics through NMR and UV-Vis spectroscopy. Quantum chemical analyses, including DFT studies, have provided valuable insights into its structural and spectral properties, optimizing molecular geometry and investigating electronic properties through HOMO-LUMO energy gap analyses. These studies are foundational for exploring the compound's potential in electronic and optical materials (Zaini et al., 2018).
Nonlinear Optical Properties
Further research has expanded on the compound's nonlinear optical properties, analyzing its potential in developing new materials for electronic and photonic devices. Studies have focused on first hyperpolarizability, NBO analysis, and HOMO-LUMO transitions, indicating significant electron density transfer and potential for application in nonlinear optical (NLO) materials. This research underscores the compound's versatility and potential utility in advanced technological applications, highlighting its significant NLO properties compared to standard materials (Najiya et al., 2014).
Synthesis and Characterization
The synthesis and structural characterization of this compound have been thoroughly investigated, providing a comprehensive understanding of its molecular and crystalline properties. This includes studying its conformation, molecular interactions, and potential for forming stable structures conducive to various research applications. Such detailed characterizations are critical for tailoring the compound's properties for specific scientific applications (Rajendraprasad et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBSJFMNSOAYLJ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)

![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)
![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)
![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)
![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)
![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)


![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)